molecular formula C25H34O4 B588506 (2β)-Methyl Megestrol Acetate CAS No. 1259198-59-8

(2β)-Methyl Megestrol Acetate

Cat. No.: B588506
CAS No.: 1259198-59-8
M. Wt: 398.543
InChI Key: AQMUMBCTNJGBGC-FGPIKTEISA-N
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Description

(2β)-Methyl Megestrol Acetate is a synthetic derivative of the naturally occurring hormone progesterone. It is a progestogen, which means it mimics the effects of progesterone in the body. This compound is used in various medical applications, including the treatment of certain cancers and as an appetite stimulant in patients with cachexia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2β)-Methyl Megestrol Acetate typically involves the acetylation of megestrol, a process that introduces an acetyl group into the molecule. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2β)-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(2β)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.

    Biology: It is used to study the effects of progestogens on cellular processes and gene expression.

    Medicine: It is used in the treatment of hormone-sensitive cancers, such as breast and endometrial cancer, and as an appetite stimulant in patients with cachexia.

    Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (2β)-Methyl Megestrol Acetate involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in cell growth and metabolism. This modulation leads to the therapeutic effects observed in cancer treatment and appetite stimulation. Additionally, it has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.

Comparison with Similar Compounds

Similar Compounds

    Megestrol Acetate: The parent compound of (2β)-Methyl Megestrol Acetate, used in similar medical applications.

    Proligestone: Another synthetic progestogen with similar therapeutic uses but different pharmacokinetic properties.

    Medroxyprogesterone Acetate: A synthetic progestogen used in hormone replacement therapy and contraception.

Uniqueness

This compound is unique in its specific binding affinity to progesterone receptors and its ability to induce specific gene expression profiles. This makes it particularly effective in certain therapeutic applications, such as the treatment of hormone-sensitive cancers and cachexia.

Properties

CAS No.

1259198-59-8

Molecular Formula

C25H34O4

Molecular Weight

398.543

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15?,18-,19+,20+,23-,24+,25+/m1/s1

InChI Key

AQMUMBCTNJGBGC-FGPIKTEISA-N

SMILES

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C

Synonyms

(2β)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione; 

Origin of Product

United States

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